Cas no 175278-11-2 (1-Bromo-3,5-difluoro-2-iodobenzene)
1-Bromo-3,5-difluoro-2-iodobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3,5-difluoro-2-iodobenzene
- 1-Bromo-2-iodo-3,5-difluorobenzene
- 2-Bromo-4,6-difluoroiodobenzene
- Benzene,1-bromo-3,5-difluoro-2-iodo-
- 3,5-difluoro-2-iodobromobenzene
- 6-bromo-2,4-difluoro-iodobenzene
- 2-Bromo-4,6-difluoroiodobenzene97%
- 2-Bromo-4,6-difluoroiodobenzene 97%
- 1-BROMO-3,5-DIFLUORO-2-IODOBENZENE 97%
- KJJGFGWQNCPZBG-UHFFFAOYSA-N
- Benzene, 1-bromo-3,5-difluoro-2-iodo-
- PubChem3212
- VZ23945
- AS03205
- AM61370
- 2,4-DIFLUORO-6-
- 1-Bromo-3,5-difluoro-2-iodobenzene #
- FT-0611435
- AS-19838
- DTXSID90334028
- 175278-11-2
- SY023239
- 1-Bromo-3,5-difluoro-2-iodobenzene;3,5-difluoro-2-iodobromobenzene;1-Bromo-3,5-difluoro-2-iodobenzene
- MFCD00042183
- A20752
- AKOS009157596
- EN300-183692
- AC-26068
- CS-W012012
- H11323
- SCHEMBL4607963
- 1-bromo-3,5-difluoro-2-iodo-benzene
- DB-030822
-
- MDL: MFCD00042183
- Inchi: 1S/C6H2BrF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
- InChI Key: KJJGFGWQNCPZBG-UHFFFAOYSA-N
- SMILES: IC1C(=CC(=CC=1Br)F)F
Computed Properties
- Exact Mass: 317.83500
- Monoisotopic Mass: 317.83527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 2.342
- Boiling Point: 235 ºC
- Flash Point: 96 ºC
- PSA: 0.00000
- LogP: 3.33190
- Sensitiveness: Sensitive to light
1-Bromo-3,5-difluoro-2-iodobenzene Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
1-Bromo-3,5-difluoro-2-iodobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-3,5-difluoro-2-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B829083-25g |
2-Bromo-4,6-difluoroiodobenzene |
175278-11-2 | 97% | 25g |
¥518.00 | 2022-01-13 | |
| TRC | B695400-250mg |
1-Bromo-3,5-difluoro-2-iodobenzene |
175278-11-2 | 250mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695400-1g |
1-Bromo-3,5-difluoro-2-iodobenzene |
175278-11-2 | 1g |
$ 60.00 | 2022-06-06 | ||
| TRC | B695400-5g |
1-Bromo-3,5-difluoro-2-iodobenzene |
175278-11-2 | 5g |
$ 90.00 | 2022-06-06 | ||
| TRC | B695400-10g |
1-Bromo-3,5-difluoro-2-iodobenzene |
175278-11-2 | 10g |
$ 178.00 | 2023-04-18 | ||
| TRC | B695400-25g |
1-Bromo-3,5-difluoro-2-iodobenzene |
175278-11-2 | 25g |
$ 385.00 | 2023-04-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027212-1g |
1-Bromo-3,5-difluoro-2-iodobenzene |
175278-11-2 | 97% | 1g |
¥26 | 2024-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133042-500g |
1-Bromo-3,5-difluoro-2-iodobenzene |
175278-11-2 | 97% | 500g |
¥4634.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133042-25g |
1-Bromo-3,5-difluoro-2-iodobenzene |
175278-11-2 | 97% | 25g |
¥342.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133042-100g |
1-Bromo-3,5-difluoro-2-iodobenzene |
175278-11-2 | 97% | 100g |
¥1283.90 | 2023-09-04 |
1-Bromo-3,5-difluoro-2-iodobenzene Suppliers
1-Bromo-3,5-difluoro-2-iodobenzene Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 1-Bromo-3,5-difluoro-2-iodobenzene
Recent Advances in the Application of 1-Bromo-3,5-difluoro-2-iodobenzene (CAS: 175278-11-2) in Chemical Biology and Pharmaceutical Research
1-Bromo-3,5-difluoro-2-iodobenzene (CAS: 175278-11-2) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including fluorinated pharmaceuticals and agrochemicals. Its unique structural features, characterized by the presence of bromine, iodine, and fluorine substituents, make it a valuable building block for the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties.
Recent studies have highlighted the utility of 1-Bromo-3,5-difluoro-2-iodobenzene in cross-coupling reactions, particularly in the context of Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal for the construction of complex molecular architectures, which are often required in drug discovery programs. For instance, researchers have successfully employed this compound in the synthesis of fluorinated analogs of known drug candidates, aiming to improve their metabolic stability and binding affinity to target proteins. The presence of multiple halogens also allows for sequential functionalization, enabling the introduction of diverse substituents at specific positions on the aromatic ring.
In addition to its synthetic applications, 1-Bromo-3,5-difluoro-2-iodobenzene has been investigated for its potential role in the development of positron emission tomography (PET) radiotracers. The incorporation of fluorine-18 into this scaffold has been explored to create imaging agents for studying neurological disorders and cancer. Preliminary results suggest that fluorinated derivatives of this compound exhibit favorable brain penetration and target engagement, making them promising candidates for further preclinical evaluation.
Another area of interest is the use of 1-Bromo-3,5-difluoro-2-iodobenzene in the design of enzyme inhibitors. Recent work has demonstrated that halogen bonding interactions involving the iodine and fluorine atoms can significantly enhance the binding affinity of inhibitors to their target enzymes. This has led to the development of potent inhibitors for kinases and other enzymes implicated in disease pathways. Computational studies have further elucidated the structural basis for these interactions, providing valuable insights for rational drug design.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of 1-Bromo-3,5-difluoro-2-iodobenzene due to its sensitivity to light and moisture. Recent advancements in synthetic methodologies, however, have addressed some of these issues, enabling more efficient and scalable production. For example, the use of flow chemistry techniques has been reported to improve the yield and purity of this compound, facilitating its broader adoption in industrial settings.
In conclusion, 1-Bromo-3,5-difluoro-2-iodobenzene (CAS: 175278-11-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique structural properties and versatile reactivity make it an indispensable intermediate for the synthesis of bioactive molecules and imaging agents. Ongoing research efforts are expected to further expand its applications, particularly in the areas of drug discovery and molecular imaging. Future studies should focus on optimizing its synthetic accessibility and exploring new therapeutic avenues enabled by this multifunctional building block.
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